molecular formula C22H26N2O4 B2932417 3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)ethyl](methyl)amino}propanoic acid CAS No. 2172255-09-1

3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)ethyl](methyl)amino}propanoic acid

Cat. No. B2932417
CAS RN: 2172255-09-1
M. Wt: 382.46
InChI Key: NRPLNPNVTGVIGP-UHFFFAOYSA-N
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Description

“3-{2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)ethylamino}propanoic acid” is an alanine derivative . It is a solid substance with a white to light yellow color . The empirical formula is C21H23NO4 and the molecular weight is 353.41 .


Molecular Structure Analysis

The InChI string of the molecule is 1S/C21H23NO4/c1-3-21(4-2,19(23)24)22-20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3,(H,22,25)(H,23,24) . This provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 353.41 . The compound is soluble in DMSO to a concentration of 100 mg/mL .

Scientific Research Applications

Chemical and Physiological Properties

Research on 9-aminofluorene derivatives, closely related to the queried compound, has explored their chemical reactions and physiological effects. These studies have provided insights into the synthesis of N-carbethoxy derivatives and their potential as local anesthetics, as well as their effects on uterine contractions in animal models (Neish, 2010).

Nanotechnology Applications

N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been utilized as surfactants for carbon nanotubes (CNTs), demonstrating the potential for creating homogeneous aqueous nanotube dispersions. This application is crucial for the development of nanotechnology and materials science, enabling new methodologies for dispersing CNTs in aqueous environments (Cousins et al., 2009).

Oligomer Synthesis

The compound has been involved in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. This research has contributed to the efficient synthesis of oligomers with potential applications in biochemistry and pharmaceuticals (Gregar & Gervay-Hague, 2004).

Photophysics and Bioimaging

A water-soluble fluorene derivative related to the queried compound has been characterized for its linear photophysical properties and two-photon absorption (2PA) properties. This compound has shown high fluorescence quantum yield and strong aggregation in water, making it a promising candidate for integrin-selective imaging in bioimaging applications (Morales et al., 2010).

Solid Phase Peptide Synthesis

The compound has been applied as a handle reagent for the solid-phase synthesis of peptide amides using the fluorenylmethoxycarbonyl (Fmoc) method. This research highlights its utility in peptide synthesis, offering a versatile approach for creating C-terminal amides (Funakoshi et al., 1988).

Mechanism of Action

Target of Action

It is known that the 9h-fluoren-9-ylmethoxy carbonyl (fmoc) group is commonly used in peptide synthesis . Therefore, it is plausible that this compound may interact with proteins or enzymes involved in peptide synthesis or degradation.

Mode of Action

The fmoc group is known to act as a protective group in peptide synthesis . It is typically removed under basic conditions, allowing for the addition of other amino acids to the peptide chain .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in peptide synthesis. The Fmoc group is commonly used in solid-phase peptide synthesis, a process that involves the sequential addition of amino acids to a growing peptide chain . The removal of the Fmoc group is a critical step in this process, allowing for the addition of the next amino acid .

Pharmacokinetics

The presence of the fmoc group may influence its bioavailability, as this group is typically removed during the digestion and absorption of peptides .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential role in peptide synthesis. By acting as a protective group, the Fmoc group can influence the structure and function of peptides, potentially affecting a wide range of biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Fmoc group . Additionally, the presence of other molecules, such as enzymes involved in peptide synthesis, can also influence the compound’s action .

properties

IUPAC Name

3-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethyl-methylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-23(12-11-21(25)26)13-14-24(2)22(27)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20H,11-15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPLNPNVTGVIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)CCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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